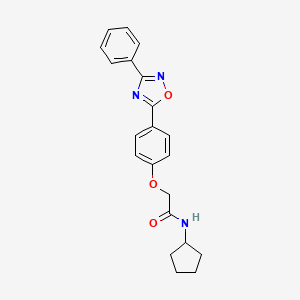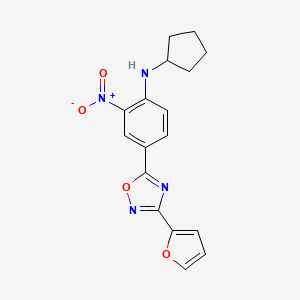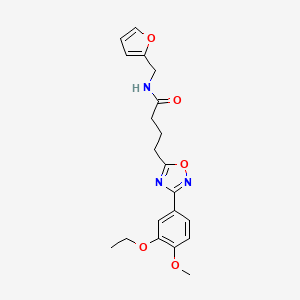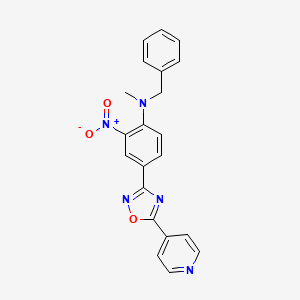
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide, also known as VU6007471, is a small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties in preclinical studies.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the inhibition of PDE10A enzyme activity. PDE10A is known to regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are important second messengers involved in neurotransmitter signaling. By inhibiting PDE10A, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide increases the levels of cAMP and cGMP, leading to enhanced neurotransmitter signaling and improved cognitive function.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been found to exhibit various biochemical and physiological effects in preclinical studies. It has been shown to improve cognitive function, reduce motor deficits, and increase locomotor activity in animal models of neurological disorders. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to modulate the levels of various neurotransmitters such as dopamine, acetylcholine, and glutamate, which are involved in the regulation of mood, cognition, and movement.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its selectivity for PDE10A enzyme inhibition, which reduces the risk of off-target effects. 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has also been found to exhibit good pharmacokinetic properties, including high oral bioavailability and good brain penetration. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a therapeutic agent. One possible direction is the investigation of its efficacy in combination with other drugs for the treatment of neurological disorders. Another direction is the development of more potent and selective PDE10A inhibitors based on the structure of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. Additionally, the potential use of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide as a tool for studying the role of PDE10A in neurotransmitter signaling and neurological disorders warrants further investigation.
Métodos De Síntesis
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves a multi-step process that starts with the reaction of 2-hydroxy-6-methylquinoline with 3-chlorobenzoyl chloride to form the intermediate 3-chloro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. This intermediate is then reacted with cyclohexylamine in the presence of a base to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent and selective inhibition of the phosphodiesterase 10A (PDE10A) enzyme, which is involved in the regulation of neurotransmitter signaling in the brain. This makes 3-chloro-N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide a potential candidate for the treatment of various neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-22-18(12-16)13-19(23(28)26-22)15-27(21-8-3-2-4-9-21)24(29)17-6-5-7-20(25)14-17/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPIAIPVJNVDQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704736.png)










